molecular formula C9H8N2O B13412656 4-(1H-Imidazol-4-yl)phenol

4-(1H-Imidazol-4-yl)phenol

Cat. No.: B13412656
M. Wt: 160.17 g/mol
InChI Key: FUJXZMIUZAVJPP-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)phenol is an organic compound belonging to the class of phenylimidazoles. It consists of a benzene ring linked to an imidazole ring through a carbon-carbon bond. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes are available for the preparation of 4-(1H-Imidazol-4-yl)phenol. Common methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

4-(1H-Imidazol-4-yl)phenol can be compared with other similar compounds, such as:

These compounds share the imidazole ring structure but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.

Biological Activity

4-(1H-Imidazol-4-yl)phenol, also known as 4-phenylimidazole, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis of this compound

The compound is synthesized through various methods, one of which involves the reaction of 4-(2-bromoacetyl)phenol with formamide. This reaction yields this compound as a brown solid in a yield of approximately 52% . The structural characteristics of this compound facilitate its interaction with biological targets, particularly in enzyme inhibition.

1. Enzyme Inhibition

This compound has been studied extensively for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and tumor progression. Research indicates that derivatives of this compound exhibit enhanced potency compared to the parent compound. For instance, modifications on the imidazole ring have been shown to improve binding interactions within the IDO active site, leading to a ten-fold increase in inhibition potency .

Table 1: Potency of this compound Derivatives against IDO

CompoundIC50 (µM)Structural Modification
This compound10None
Derivative A1N-alkyl substitution
Derivative B0.5C-2 imidazole substitution

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Specifically, it exhibits activity against Gram-positive bacteria and fungi such as Candida species . This suggests potential applications in treating infections where conventional antibiotics may fail.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound derivatives against clinical isolates of Candida. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antifungal agents, highlighting their potential as alternative therapeutic options.

3. Antitumor Activity

Recent investigations have revealed that derivatives of this compound can inhibit cancer cell proliferation. For example, a study focused on a derivative that showed significant inhibition of Wnt-dependent transcription in colorectal cancer cell lines (SW480 and HCT116), with IC50 values of 2 µM and 0.12 µM respectively . The compound's mechanism involves modulating pathways critical for tumor growth and survival.

Table 2: Antitumor Activity of Derivatives

CompoundCancer Cell LineIC50 (µM)
Derivative CSW4802
Derivative DHCT1160.12

Research Findings and Implications

The biological activities of this compound underscore its potential as a lead compound in drug development. Its ability to inhibit IDO positions it as a candidate for cancer therapies aimed at reversing immune suppression. Furthermore, its antimicrobial properties suggest applications in treating resistant infections.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)phenol

InChI

InChI=1S/C9H8N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1-6,12H,(H,10,11)

InChI Key

FUJXZMIUZAVJPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)O

Origin of Product

United States

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